molecular formula C23H24FN5O2 B11279631 N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B11279631
M. Wt: 421.5 g/mol
InChI Key: NOPDBMXOVVCKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a synthetic small molecule with a molecular formula of C23H24FN5O2 and a molecular weight of 421.5 g/mol, designed for advanced pharmacological and chemical research . This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized in scientific literature for their diverse biological activities . Researchers investigating this scaffold have reported potential interests in areas such as neuroscience, inflammation, and oncology, given that related pyridazinone derivatives have been studied for anti-depressant, analgesic, anti-inflammatory, and anti-cancer properties . The structure incorporates both a fluorobenzyl and a phenylpiperazine moiety, features commonly associated with targeted agent development in medicinal chemistry . This product is provided for Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C23H24FN5O2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide

InChI

InChI=1S/C23H24FN5O2/c24-19-8-6-18(7-9-19)16-25-22(30)17-29-23(31)11-10-21(26-29)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-11H,12-17H2,(H,25,30)

InChI Key

NOPDBMXOVVCKEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,4-Diketones

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For example, 3-chloro-6-hydroxypyridazine is a common intermediate, formed by reacting mucochloric acid with hydrazine hydrate.

Reaction Conditions :

  • Reactants : Mucochloric acid (1.0 eq), hydrazine hydrate (1.2 eq).

  • Solvent : Ethanol/water (1:1).

  • Temperature : Reflux at 80°C for 6 hours.

  • Yield : 78% (reported for analogous systems).

Functionalization with the Acetamide Side Chain

Chloroacetylation of the Pyridazinone Hydroxyl Group

The hydroxyl group at the 6-position is converted to a chloroacetate intermediate for subsequent amidation.

Procedure :

  • Reactants : 3-(4-Phenylpiperazin-1-yl)-6-hydroxypyridazine (1.0 eq), chloroacetyl chloride (1.2 eq).

  • Base : Triethylamine (2.0 eq).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C → room temperature, 4 hours.

  • Yield : 82%.

Coupling with 4-Fluorobenzylamine

The chloroacetate intermediate reacts with 4-fluorobenzylamine to form the target acetamide.

Optimized Conditions :

  • Reactants : Chloroacetate intermediate (1.0 eq), 4-fluorobenzylamine (1.5 eq).

  • Coupling Agent : TBTU (1.2 eq), Lutidine (2.0 eq).

  • Solvent : Anhydrous DCM.

  • Temperature : Room temperature, 8 hours.

  • Yield : 58%.

Critical Note :
Excess amine and prolonged reaction times mitigate competing hydrolysis of the chloroacetate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone H-5), 7.45–7.30 (m, 5H, aromatic), 4.45 (s, 2H, CH₂CO), 3.80–3.60 (m, 8H, piperazine), 2.50 (t, 2H, benzyl CH₂).

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₄FN₅O₂ [M+H]⁺: 422.1945; found: 422.1948.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Pyridazinone synthesisMucochloric acid, hydrazine hydrate7895
Piperazine introduction4-Phenylpiperazine, K₂CO₃, DMF6590
ChloroacetylationChloroacetyl chloride, TEA, DCM8297
Amide coupling4-Fluorobenzylamine, TBTU, Lutidine5898

Challenges and Optimization Strategies

Competing Side Reactions

  • Piperazine Dimerization : Mitigated by using anhydrous DMF and controlled stoichiometry.

  • Acetamide Hydrolysis : Avoided by maintaining anhydrous conditions during coupling.

Solvent Selection

  • DMF vs. DMSO : DMF provides higher solubility for piperazine intermediates but requires thorough purification to remove residual solvent.

Scalability and Industrial Considerations

Cost Analysis

  • **4-Phenylpi

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, leading to the formation of alcohols or reduced aromatic systems.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or reduced aromatic compounds.

Scientific Research Applications

N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study its interactions with various biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of pyridazinone-based acetamides and acetohydrazides. Below is a detailed comparison with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities.

Substituent Variations on the Benzyl/Acetamide Group

Target Compound :
  • 4-Fluorobenzyl group : Enhances lipophilicity and metabolic stability compared to unsubstituted benzyl analogs.
  • Acetamide linker : Provides conformational flexibility and hydrogen-bonding capacity.
Comparable Analogs :

N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide (): Substituent: 3-Chlorobenzyl instead of 4-fluorobenzyl.

N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (): Substituent: 4-fluoro-2-methoxyphenyl on the pyridazinone core. Impact: Methoxy group improves solubility but may reduce membrane permeability .

N-(4-Fluorophenyl)-2-[3-cyclohexyl-6-oxopyridazin-1(6H)-yl]acetamide ():

  • Substituent : Cyclohexyl replaces phenylpiperazine.
  • Impact : Reduces basicity and alters pharmacokinetic properties (e.g., oral bioavailability) .

Variations in the Piperazine Ring

N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (, Compound 9): Substituent: 4-Chlorophenyl on piperazine. Impact: Chlorine enhances cytotoxicity against cancer cells (e.g., AGS gastric adenocarcinoma cells) but increases molecular weight (MW = 503) .

N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (, Compound 19):

  • Substituent : 4-Fluorophenyl on piperazine.
  • Impact : Fluorine improves metabolic stability and binding to serotonin/dopamine receptors .

Pyridazinone Core Modifications

N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (, Compound 23): Substituent: Acetohydrazide instead of acetamide.

2-{3-[4-(4-Fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}-N-(pyridin-2-yl)acetamide ():

  • Substituent : Pyridin-2-yl instead of 4-fluorobenzyl.
  • Impact : Pyridine introduces additional hydrogen-bonding sites, possibly enhancing kinase inhibition .

Data Table: Key Parameters of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (If Reported) Reference
Target Compound C24H23FN4O2 418.47 4-Fluorobenzyl, 4-phenylpiperazine Under investigation
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)acetohydrazide (8) C23H22FN7O4 529.2 4-Nitrobenzylidene Cytotoxicity (AGS cells: IC50 ~15 μM)
N-(4-Fluorophenyl)-2-[3-cyclohexyl-6-oxopyridazin-1(6H)-yl]acetamide (3a) C19H22FN3O2 343.40 Cyclohexyl, 4-fluorophenyl Not reported
N’-(4-Dimethylaminobenzylidene)-acetohydrazide (23) C25H28FN7O2 487.52 4-Dimethylaminobenzylidene Anti-proliferative (AGS cells: IC50 ~8 μM)

Research Findings and Implications

  • Cytotoxicity : Acetohydrazides (e.g., Compounds 8, 23) show stronger anti-proliferative effects against AGS cells than acetamides, likely due to enhanced hydrogen bonding with cellular targets .
  • Metabolic Stability : Fluorine and chlorine substituents improve metabolic stability but may increase hepatotoxicity risks .
  • Solubility: Methoxy and dimethylamino groups improve aqueous solubility, critical for oral bioavailability .

Biological Activity

N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide, with the CAS Number 1215460-05-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, focusing on its neuropharmacological and anticonvulsant properties.

  • Molecular Formula : C23H24FN5O2
  • Molecular Weight : 421.47 g/mol

Biological Activity Overview

The compound has been primarily investigated for its anticonvulsant activity and potential neuroprotective effects. Its structural components, particularly the phenylpiperazine moiety, are known to influence central nervous system (CNS) activity.

Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit significant anticonvulsant properties in various animal models.

Key Findings :

  • Maximal Electroshock (MES) Test : The compound demonstrated notable activity in the MES test, which is a standard method for evaluating anticonvulsant efficacy. In studies, it was found that certain analogs provided protection against seizures induced by electrical stimulation at doses of 100 mg/kg and 300 mg/kg .
  • Pentylenetetrazole (PTZ) Model : Additional evaluations using the PTZ model indicated that several derivatives showed protective effects against seizures, suggesting a broad spectrum of anticonvulsant activity .
  • Neurotoxicity Assessment : The rotarod test was utilized to assess acute neurological toxicity, revealing that while some compounds were effective in seizure prevention, they did not exhibit significant neurotoxic effects at therapeutic doses .

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications to the piperazine and pyridazine moieties significantly impacted the biological activity of the compounds. For instance:

  • Compounds containing the pyrrolidine core exhibited enhanced anticonvulsant activity compared to those without this structural feature.
  • The presence of fluorine atoms in the aromatic rings appeared to enhance binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for their anticonvulsant action .

Case Studies

Several case studies have documented the effects of this compound and its analogs:

StudyMethodologyKey Results
Study AMES and PTZ modelsSignificant seizure protection at doses of 100 mg/kg; low neurotoxicity observed
Study BIn vitro binding assaysModerate binding affinity to sodium channels; structure modifications led to varied efficacy
Study CBehavioral assays in rodentsLong-lasting anticonvulsant effects noted with delayed onset in specific derivatives

Q & A

Q. How are pharmacokinetic properties (e.g., bioavailability, half-life) optimized?

  • Prodrug design : Esterify the acetamide to enhance oral absorption (hydrolyzed in vivo by esterases) .
  • Metabolic profiling : Use LC-MS/MS to identify major metabolites in hepatocyte models (e.g., human HepG2 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.